3-(4-Methoxypiperidin-1-yl)propanoic acid
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Overview
Description
3-(4-Methoxypiperidin-1-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to the piperidine ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypiperidin-1-yl)propanoic acid typically involves the reaction of 4-methoxypiperidine with a suitable propanoic acid derivative. One common method is the alkylation of 4-methoxypiperidine with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxypiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-Hydroxypiperidin-1-yl)propanoic acid.
Reduction: The carboxylic acid moiety can be reduced to form the corresponding alcohol, 3-(4-Methoxypiperidin-1-yl)propanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: 3-(4-Hydroxypiperidin-1-yl)propanoic acid
Reduction: 3-(4-Methoxypiperidin-1-yl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Methoxypiperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Hydroxypiperidin-1-yl)propanoic acid
- 3-(4-Methylpiperidin-1-yl)propanoic acid
Uniqueness
3-(4-Methoxypiperidin-1-yl)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(4-methoxypiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
CNPHMHCMRNOQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCC(=O)O |
Origin of Product |
United States |
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